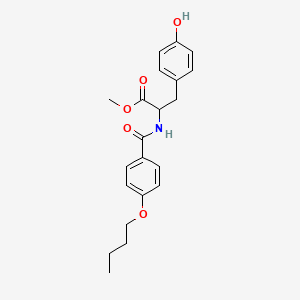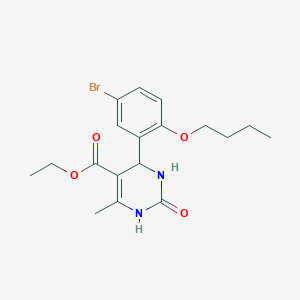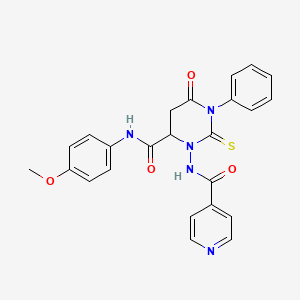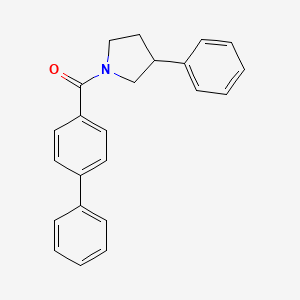
methyl N-(4-butoxybenzoyl)tyrosinate
Übersicht
Beschreibung
Methyl N-(4-butoxybenzoyl)tyrosinate is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. The compound is a derivative of tyrosine and has shown promising results in scientific research. In
Wissenschaftliche Forschungsanwendungen
Methyl N-(4-butoxybenzoyl)tyrosinate has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of photodynamic therapy (PDT). The compound has been shown to have phototoxic effects on cancer cells, making it a potential candidate for use in PDT. Additionally, the compound has been shown to have antioxidant and anti-inflammatory effects, making it a potential candidate for use in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of methyl N-(4-butoxybenzoyl)tyrosinate is not fully understood. However, it is believed that the compound exerts its phototoxic effects on cancer cells through the generation of reactive oxygen species (ROS) upon exposure to light. The ROS cause damage to the cancer cells, leading to their death. The compound's antioxidant and anti-inflammatory effects are believed to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Methyl N-(4-butoxybenzoyl)tyrosinate has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. Additionally, the compound has been shown to have a low toxicity profile, making it a potential candidate for use in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-(4-butoxybenzoyl)tyrosinate has several advantages and limitations for lab experiments. One of the main advantages is its phototoxic effects on cancer cells, making it a potential candidate for use in PDT. Additionally, the compound has a low toxicity profile, making it safe for use in lab experiments. However, the compound's mechanism of action is not fully understood, which limits its potential applications in certain fields of research.
Zukünftige Richtungen
There are several future directions for research on methyl N-(4-butoxybenzoyl)tyrosinate. One of the main directions is to further explore its potential applications in PDT. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in other fields of research. Finally, research is needed to optimize the synthesis method of the compound to yield higher purity and higher yield.
Conclusion:
In conclusion, methyl N-(4-butoxybenzoyl)tyrosinate is a promising compound with potential applications in various fields of scientific research. The compound's phototoxic effects on cancer cells, antioxidant and anti-inflammatory effects, and low toxicity profile make it a potential candidate for use in the treatment of various diseases. Further research is needed to fully understand the compound's mechanism of action and its potential applications in other fields of research.
Eigenschaften
IUPAC Name |
methyl 2-[(4-butoxybenzoyl)amino]-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-3-4-13-27-18-11-7-16(8-12-18)20(24)22-19(21(25)26-2)14-15-5-9-17(23)10-6-15/h5-12,19,23H,3-4,13-14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYXIWSHHKSXDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4104364.png)
![4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-5-[4-(methylthio)phenyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4104378.png)
![2-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylbenzamide](/img/structure/B4104380.png)
![cyclopropyl{1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B4104383.png)
![6,7-dimethoxy-3,3-dimethyl-9-[4-(methylthio)phenyl]-3,4,9,10-tetrahydro-1(2H)-acridinone](/img/structure/B4104390.png)


![N-{[(4-chloro-2-nitrophenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B4104413.png)

![ethyl 4-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4104428.png)

![2-bromo-N-{5-[(4-{[(2-fluorophenyl)amino]carbonyl}benzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4104434.png)